molecular formula C11H19NO3 B1380165 2-(1-Butanoylpiperidin-4-yl)acetic acid CAS No. 1484456-73-6

2-(1-Butanoylpiperidin-4-yl)acetic acid

Cat. No. B1380165
CAS RN: 1484456-73-6
M. Wt: 213.27 g/mol
InChI Key: FESCJVINDBUPHO-UHFFFAOYSA-N
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Description

A compound’s description often includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics .


Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions required for the synthesis .


Molecular Structure Analysis

This involves understanding the compound’s molecular structure, including the arrangement of atoms, the types of bonds (single, double, triple), and any functional groups present .


Chemical Reactions Analysis

This involves understanding the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and any catalysts that may be required .


Physical And Chemical Properties Analysis

This involves understanding the compound’s physical and chemical properties. Physical properties can include melting point, boiling point, solubility, and density. Chemical properties can include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

  • Synthesis and Physical-Chemical Properties : A study focused on the synthesis, physical-chemical properties, and acute toxicity of derivatives of 1,2,4-triazole, showing potential biological activities like analgesic, neuroleptic, and anti-inflammatory effects. These compounds could serve as intermediates for further synthesis, indicating a potential research avenue for "2-(1-Butanoylpiperidin-4-yl)acetic acid" in drug development or chemical synthesis (Salionov, 2015).

  • Energetic Materials : Research on the synthesis of nitroiminotetrazole-containing acetic acid for the development of new energetic materials. Such studies highlight the potential of acetic acid derivatives in the design of materials with specific physical properties, which could be relevant to the development of new materials or chemicals based on "2-(1-Butanoylpiperidin-4-yl)acetic acid" (Joo et al., 2012).

  • Molecular Construction : A study on the construction of rotaxanes using pillar[5]arene as the wheel and terpyridine as the stopper, involving condensation reactions with acetic acid derivatives. This indicates potential applications in molecular engineering and the development of molecular machines or nanotechnology devices using similar compounds (Zhao et al., 2020).

  • Chemical Synthesis and Medicinal Chemistry : Studies on the synthesis of various acetic acid derivatives and their potential pharmacological activities, such as aldose reductase inhibition, which could provide insights into the therapeutic potential of "2-(1-Butanoylpiperidin-4-yl)acetic acid" derivatives in treating conditions like diabetic complications (Kučerová-Chlupáčová et al., 2020).

The search did not yield direct results for "2-(1-Butanoylpiperidin-4-yl)acetic acid" and its specific scientific research applications. However, exploring related compounds and chemical structures might provide insights into potential applications and research areas. Here are a few related findings:

  • Synthesis and Properties of Triazole Derivatives : A study explored the synthesis, physical-chemical properties, and acute toxicity of esters derived from 2-(1,2,4-triazoles-3-ylthio)acetic acids, which demonstrated various biological activities and potential as intermediates in chemical synthesis (Salionov, 2015).

  • Energetic Materials from Nitroiminotetrazole-Containing Acetic Acid : Research on nitroiminotetrazole-containing acetic acid derivatives led to the development of new energetic materials with potential applications in explosives and propellants. These compounds were characterized for their stability and explosive properties (Joo et al., 2012).

  • Rotaxanes with Pillar[5]arene and Terpyridine : A novel approach to constructing [1]rotaxanes using pillar[5]arene and terpyridine demonstrated the potential for developing new molecular machines and sensors (Zhao et al., 2020).

  • Unique Indoloketopiperazines via Ugi Reaction : The synthesis of novel indoloketopiperazine derivatives through a three-component Ugi reaction showcased innovative approaches to generating bioactive compounds for pharmaceutical research (Ghandi et al., 2012).

Mechanism of Action

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Safety and Hazards

This involves understanding the safety precautions that need to be taken when handling the compound, as well as any potential hazards. This can include toxicity information, personal protective equipment required, and safe disposal methods .

Future Directions

This involves understanding potential future research directions or applications for the compound. This can include potential uses in medicine, industry, or other fields .

properties

IUPAC Name

2-(1-butanoylpiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-3-10(13)12-6-4-9(5-7-12)8-11(14)15/h9H,2-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESCJVINDBUPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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